2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide

Structure-Activity Relationship (SAR) Acetylcholinesterase Inhibition Regioisomeric Differentiation

This compound is a key SAR probe for interrogating N-aryl meta-methyl effects in 1,2,4-triazine thioacetamide enzyme inhibitor series. The m-tolyl substituent confers distinct H-bond geometry and steric occupancy vs. p-tolyl or unsubstituted analogs. With only one H-bond donor, it is optimized for passive membrane permeability and CNS exposure, making it suitable for PAMPA and MDCK-MDR1 flux screening. Procure alongside matrix analogs to deconvolute electronic and steric contributions.

Molecular Formula C19H18N4O2S
Molecular Weight 366.44
CAS No. 898611-89-7
Cat. No. B2828326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide
CAS898611-89-7
Molecular FormulaC19H18N4O2S
Molecular Weight366.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
InChIInChI=1S/C19H18N4O2S/c1-13-6-5-9-15(10-13)20-17(24)12-26-19-21-18(25)16(22-23-19)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25)
InChIKeyGCALOYWUAMSCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-Benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide (CAS 898611-89-7): Compound Class and Procurement Context


2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide (CAS 898611-89-7, molecular formula C19H18N4O2S, molecular weight 366.44 g/mol) is a synthetic 1,2,4-triazine thioacetamide derivative featuring a benzyl substituent at the triazine 6-position and an m-tolyl group on the acetamide nitrogen . This compound belongs to a chemotype explored in medicinal chemistry for enzyme inhibition, with the 1,2,4-triazine core recognized for diverse pharmacological profiles including acetylcholinesterase (AChE) inhibition and antimicrobial activity [1]. The compound is primarily sourced from specialty chemical vendors for research use, typically at purities of 95% or higher . It is not a drug substance and is intended exclusively for laboratory research applications.

Why Generic Interchangeability Fails for 2-((6-Benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide (CAS 898611-89-7)


Compounds within the 1,2,4-triazine thioacetamide class cannot be treated as functionally interchangeable due to the high sensitivity of biological activity to subtle structural permutations. The position of the methyl group on the N-arylacetamide moiety (meta- vs para-tolyl) directly affects hydrogen-bonding geometry, steric occupancy of target binding pockets, and overall molecular conformation [1]. Published SAR studies on related 2-((5,6-diaryl-1,2,4-triazin-3-yl)thio)-N-arylacetamide series demonstrate that even minor substituent changes on the N-aryl ring can shift IC50 values by orders of magnitude against targets such as α-glucosidase and cyclooxygenases [2]. Furthermore, the presence or absence of the 4-amino group on the triazine ring (as in the 4-amino analog CAS 886960-50-5) dramatically alters hydrogen-bond donor/acceptor capacity, logP, and metabolic stability . Consequently, procurement decisions based solely on core scaffold identity risk selecting a compound with substantially different target engagement, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 2-((6-Benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide (CAS 898611-89-7) vs. Close Analogs


m-Tolyl vs. p-Tolyl Acetamide Substitution: Impact on Binding Affinity and Target Selectivity

The target compound bears an m-tolyl (3-methylphenyl) substituent on the acetamide nitrogen, distinguishing it from the para-tolyl analog (CAS 898611-91-1, 2-[(6-benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide). In published SAR studies on closely related 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides, the position of the methyl substituent on the N-phenyl ring significantly modulated α-glucosidase inhibitory activity, with meta-substituted derivatives exhibiting distinct IC50 profiles compared to para-substituted congeners [1]. Specifically, in the 5,6-diphenyl-1,2,4-triazin-3-yl thioacetamide series, N-aryl substitution pattern changes resulted in IC50 variations of up to 10-fold [1]. The meta-tolyl orientation places the methyl group in a different steric and electronic environment relative to the acetamide carbonyl, altering the dihedral angle between the aromatic ring and the amide plane, which critically influences complementarity with enzyme hydrophobic subpockets [2]. For the m-tolyl derivative (CAS 898611-89-7), this regioisomeric arrangement is expected to confer a distinct target selectivity profile compared to the p-tolyl variant, though direct comparative assay data for these specific compounds remains absent from the published literature. Class-level inference from isomeric N-arylacetamide series supports that meta- vs para-methyl substitution can reverse selectivity between closely related enzyme isoforms [3].

Structure-Activity Relationship (SAR) Acetylcholinesterase Inhibition Regioisomeric Differentiation

Absence of 4-Amino Group on Triazine Ring: Implications for Hydrogen Bonding and logP

The target compound (CAS 898611-89-7) lacks the 4-amino substituent on the 1,2,4-triazine ring, in contrast to the closely related analog 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (CAS 886960-50-5), which carries an NH2 group at the triazine 4-position [1]. This structural difference results in: (a) a reduction of one hydrogen bond donor (HBD) from 2 to 1; (b) elimination of a basic amine center; and (c) an increase in calculated logP by approximately 0.5–0.8 units based on fragment-based estimation (AlogP atom-type method), consistent with the removal of a polar NH2 group [2]. The absence of the 4-amino group also eliminates a potential metabolic hot spot (N-oxidation, acetylation), which may confer greater metabolic stability in hepatic microsome assays, though direct comparative stability data are lacking [3]. In published QSAR studies on 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, substituents at the triazine 4-position were critical determinants of anticancer potency and apoptosis induction, with the nature of the 4-substituent (H vs. NH2 vs. Cl) producing significant activity cliffs [3]. The target compound's 4-H (unsubstituted) configuration is therefore expected to produce a distinct biological fingerprint compared to the 4-NH2 analog.

Physicochemical Differentiation Hydrogen Bond Donor/Acceptor Profile logP Modulation

In Silico Predicted Activity Against Human 2'-5'-Oligoadenylate Synthetase (OAS): Computational Prioritization

The target compound (identified as ZINC20417720) was flagged as a potential inhibitor of human 2'-5'-oligoadenylate synthetase (OAS) proteins through a computational virtual screening campaign using molecular docking against OAS isoforms (PDB entries associated with gene products P00973, P29728, Q9Y6K5) [1]. OAS proteins are critical components of the innate immune response to viral infection, and their inhibition is of emerging interest for modulating interferon signaling pathways [1]. Importantly, the closely related 4-amino analog (CAS 886960-50-5) was not identified as a hit in the same screening, suggesting that the absence of the 4-amino group in the target compound may be favorable for OAS binding site complementarity [1]. The in silico prediction does not include a quantitative docking score or experimental IC50 confirmation, and should be treated as a prospective hypothesis rather than validated activity. No other 1,2,4-triazine thioacetamide in this subseries has reported OAS inhibitory data, so cross-study comparison is not feasible.

Antiviral Target Screening Computational Drug Discovery 2'-5'-Oligoadenylate Synthetase

Thioether vs. Alternative Linkages at the Triazine 3-Position: Conformational and Stability Considerations

The target compound features a thioether (-S-CH2-) linkage connecting the 1,2,4-triazine 3-position to the acetamide moiety, which is conserved across the 6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl series but differentiates this chemotype from triazinyloxyacetyl derivatives (e.g., the ChemInform-reported 5,6-diaryl-1,2,4-triazinyloxyacetyl-4-substituted thiosemicarbazides and triazoles) where an oxygen replaces sulfur in the linker [1]. The C-S bond length (~1.82 Å) is longer than the C-O bond (~1.43 Å), providing greater conformational flexibility and a different electron distribution around the triazine core, which affects π-stacking interactions with aromatic residues in enzyme active sites [2]. Additionally, the thioether sulfur can participate in weak non-covalent interactions (sulfur-π, chalcogen bonding) that are absent in oxy-linked analogs, potentially contributing to unique binding modes [3]. In published AChE inhibitor series, thioether-linked triazine derivatives demonstrated distinct mixed-type inhibition kinetics (Ki = 1.37 μM for a related compound against electric eel AChE) compared to their oxygen-linked counterparts [4]. The thioether is generally more resistant to oxidative metabolism than the corresponding thioester but more susceptible to S-oxidation than an ether, placing the target compound in an intermediate metabolic stability category relative to these alternative linkers [3].

Thioether Linkage Conformational Flexibility Metabolic Stability

Recommended Research Application Scenarios for 2-((6-Benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide (CAS 898611-89-7)


Structure-Activity Relationship (SAR) Studies on 1,2,4-Triazine Thioacetamide Enzyme Inhibitors

The target compound serves as a key SAR probe for interrogating the effect of N-aryl meta-methyl substitution on biological activity within the 6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl thioacetamide series. When used in parallel with the p-tolyl analog (CAS 898611-91-1), the unsubstituted N-phenyl analog (CAS 898611-70-6), and the N-(4-methoxyphenyl) analog (CAS 881438-09-1), researchers can deconvolute the electronic and steric contributions of the N-aryl substituent to target engagement [1]. This SAR matrix is directly relevant to medicinal chemistry campaigns targeting acetylcholinesterase, α-glucosidase, cyclooxygenase, or other therapeutically important enzymes where the 1,2,4-triazine thioacetamide scaffold has demonstrated tractable activity [2].

CNS-Penetrant Lead Identification via Reduced Hydrogen Bond Donor Count

Compared to the 4-amino analog (CAS 886960-50-5, HBD = 2), the target compound (HBD = 1, estimated logP ~2.8–3.2) is structurally optimized for improved passive membrane permeability and potential CNS exposure [1]. Procurement of this compound for parallel artificial membrane permeability assay (PAMPA) or MDCK-MDR1 monolayer flux screening is recommended when a CNS-penetrant triazine chemotype is required, as the lower HBD count avoids the known CNS exclusion penalty associated with compounds bearing ≥2 HBDs in the absence of active transport [3]. This scenario is particularly relevant for neurodegenerative disease targets where AChE inhibition in the CNS is desired.

Antiviral Innate Immunity Modulation via OAS Target Engagement

Based on in silico screening data identifying ZINC20417720 (the target compound) as a potential inhibitor of human 2'-5'-oligoadenylate synthetase (OAS) proteins [1], this compound can be prioritized for in vitro validation in OAS enzyme inhibition assays and cellular interferon response modulation experiments. The absence of the 4-amino analog in the same virtual screening hit list suggests a degree of selectivity that warrants experimental follow-up [1]. This application scenario is suited for academic and biotech groups investigating host-directed antiviral strategies or autoimmune disorders driven by aberrant type I interferon signaling.

Thioether-Specific Binding Mode Characterization by X-ray Crystallography or Biophysical Methods

The thioether linkage present in this compound enables sulfur-mediated non-covalent interactions (sulfur-π, chalcogen bonding, weak hydrogen bonding) that are absent in oxygen-linked 1,2,4-triazine derivatives [1]. This compound is therefore a valuable tool for structural biology studies aiming to characterize the contribution of sulfur atoms to ligand-protein binding thermodynamics. Co-crystallization with target enzymes or surface plasmon resonance (SPR) studies can quantify the enthalpic contribution of the thioether sulfur, providing rational design principles for future sulfanyl-containing inhibitors [2].

Quote Request

Request a Quote for 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.